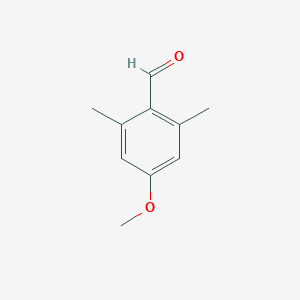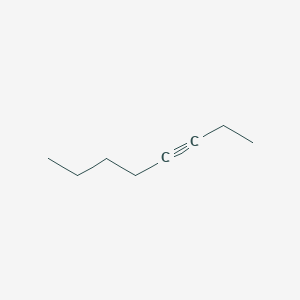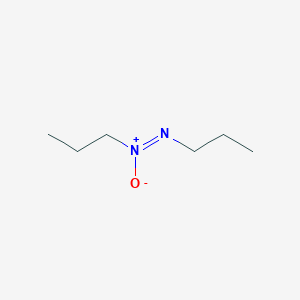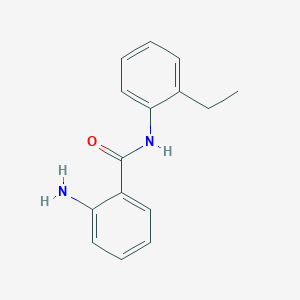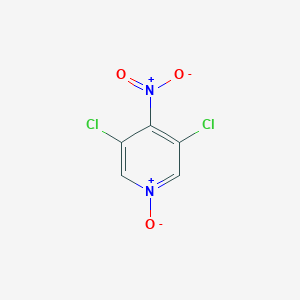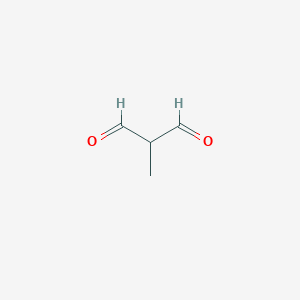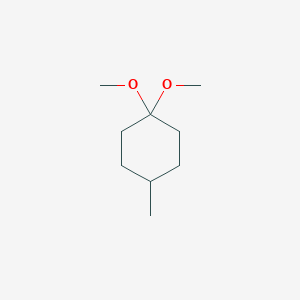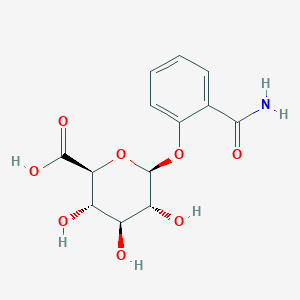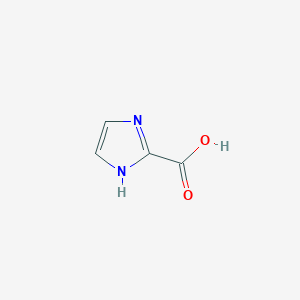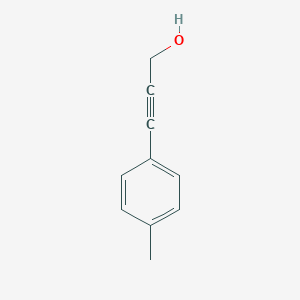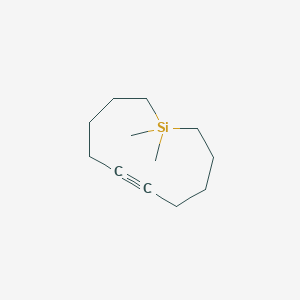
1,1-Dimethyl-1-silacycloundec-6-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1-silacycloundec-6-yne, commonly known as DSCU, is a chemical compound that belongs to the family of silacycloundecynes. It is a highly reactive and versatile compound that has gained significant attention among the scientific community due to its unique properties. DSCU has been widely studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research.
Aplicaciones Científicas De Investigación
DSCU has been widely studied for its potential applications in various fields of scientific research. In material science, DSCU has been used as a precursor for the synthesis of silicon-containing polymers and ceramics. In organic synthesis, DSCU has been used as a reagent for the preparation of various functionalized silacycloundecynes. In biomedical research, DSCU has been studied for its potential applications in cancer therapy.
Mecanismo De Acción
The mechanism of action of DSCU is not well understood. However, it has been suggested that DSCU may act as a DNA intercalator, which can lead to the inhibition of DNA replication and cell division. DSCU has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
DSCU has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DSCU has also been shown to induce cell cycle arrest and inhibit angiogenesis, the process of blood vessel formation. However, the exact biochemical and physiological effects of DSCU on normal cells are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DSCU is its high reactivity and versatility, which makes it an ideal compound for various laboratory experiments. DSCU is also relatively easy to synthesize, which makes it readily available for research purposes. However, the high reactivity of DSCU also poses a significant risk, as it can react with other compounds and cause unwanted side reactions.
Direcciones Futuras
There are several future directions for the study of DSCU. One potential direction is the development of DSCU-based drugs for cancer therapy. Another direction is the study of the exact mechanism of action of DSCU, which can lead to a better understanding of its potential applications in various fields of scientific research. Additionally, the synthesis of new functionalized silacycloundecynes using DSCU as a precursor can lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of DSCU involves the reaction of hexachlorocyclotriphosphazene with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction yields DSCU as a yellowish oil with a purity of up to 95%. The synthesis of DSCU is relatively simple and can be carried out in a laboratory setting with relative ease.
Propiedades
Número CAS |
17973-78-3 |
|---|---|
Nombre del producto |
1,1-Dimethyl-1-silacycloundec-6-yne |
Fórmula molecular |
C12H22Si |
Peso molecular |
194.39 g/mol |
Nombre IUPAC |
1,1-dimethyl-1-silacycloundec-6-yne |
InChI |
InChI=1S/C12H22Si/c1-13(2)11-9-7-5-3-4-6-8-10-12-13/h5-12H2,1-2H3 |
Clave InChI |
CZCULPKIUGGTHG-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCCC#CCCCC1)C |
SMILES canónico |
C[Si]1(CCCCC#CCCCC1)C |
Sinónimos |
1,1-Dimethyl-1-silacycloundeca-6-yne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



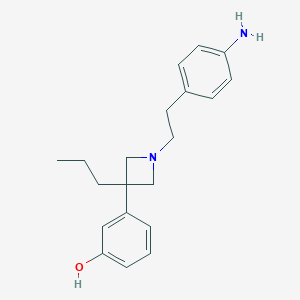
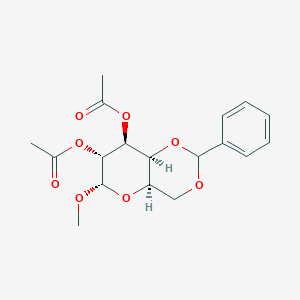
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
